molecular formula C21H19N3O2 B610044 Unii-4A0BY63lar CAS No. 1256264-62-6

Unii-4A0BY63lar

Cat. No. B610044
CAS RN: 1256264-62-6
M. Wt: 345.4
InChI Key: RDEQMEOWUFYGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-4950834 is a ATP-competitive, selective Rho kinase inhibitor. It provides therapeutic benefits in chronic inflammatory diseases.

Scientific Research Applications

  • Global Substance Registration System for Health-Related Substances : The Global Substance Registration System (GSRS) was developed by the US Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions of substances relevant to medicine and translational research. It offers unique identifiers (UNIIs) and detailed descriptions for over 100,000 substances, including Unii-4A0BY63lar, and is particularly useful in identifying medicinal substances as well as supporting translational research (Peryea et al., 2020).

  • Drug Discovery and Molecular Biology : The integration of molecular biology and genomic sciences has significantly impacted drug discovery. This has led to a growth in the number of molecular entities entering drug development, which can include entities like Unii-4A0BY63lar. The application of genomic sciences allows for the dissection of genetic bases of diseases and the identification of new targets for drug development (Drews, 2000).

  • Nanotechnology in Drug Delivery : Nanotechnology plays a significant role in drug delivery, potentially impacting substances like Unii-4A0BY63lar. Nanoparticles can reduce the toxicity and side effects of drugs, and their small size enables them to cross biological barriers, such as the blood-brain barrier, offering novel delivery methods for therapeutic agents (De Jong & Borm, 2008).

  • Biomarkers in Therapeutic Research : The use of biomarkers in therapeutic research, including the development of substances like Unii-4A0BY63lar, is significant. Biomarkers can help in understanding the mechanisms of drug action and in evaluating the effects of interventions, thus playing a crucial role in drug development and evaluation (Atkinson et al., 2001).

  • Polypharmacology in Drug Discovery : Polypharmacology, the interaction of drug molecules with multiple targets, is a major aspect of drug discovery and development, affecting substances like Unii-4A0BY63lar. Understanding polypharmacology is essential for designing therapeutic agents that are more effective and less toxic (Reddy & Zhang, 2013).

  • Pharmacogenetics Research Network : This network focuses on correlating drug response with genetic variation, which is relevant for understanding the response to substances like Unii-4A0BY63lar. It involves various research groups concentrating on different medical disorders and specific protein groups that interact with drugs (Giacomini et al., 2007).

  • UniHI Database for Molecular Interaction Networks : The Unified Human Interactome (UniHI) database provides a comprehensive platform for the analysis and visualization of human molecular interaction networks. This includes interactions involving substances like Unii-4A0BY63lar, aiding in network-based biological and medical research (Kalathur et al., 2013).

properties

CAS RN

1256264-62-6

Product Name

Unii-4A0BY63lar

Molecular Formula

C21H19N3O2

Molecular Weight

345.4

IUPAC Name

N-methyl-3-[[(4-pyridin-4-ylbenzoyl)amino]methyl]benzamide

InChI

InChI=1S/C21H19N3O2/c1-22-20(25)19-4-2-3-15(13-19)14-24-21(26)18-7-5-16(6-8-18)17-9-11-23-12-10-17/h2-13H,14H2,1H3,(H,22,25)(H,24,26)

InChI Key

RDEQMEOWUFYGDZ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=NC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PF-4950834;  PF 4950834;  PF4950834.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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